molecular formula C11H10F7N B3256602 2,6-Dimethyl-4-(perfluoropropan-2-yl)aniline CAS No. 273735-43-6

2,6-Dimethyl-4-(perfluoropropan-2-yl)aniline

Cat. No.: B3256602
CAS No.: 273735-43-6
M. Wt: 289.19 g/mol
InChI Key: XXGNKVWIUWGEOH-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Amines in Advanced Chemical Research

Fluorinated aromatic amines, a class of compounds characterized by the presence of one or more fluorine atoms on an aniline (B41778) framework, are of substantial interest in advanced chemical research. The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. nih.govchemxyne.commdpi.com Due to fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, its introduction can enhance metabolic stability, increase lipophilicity and membrane permeability, and modify the basicity (pKa) of the amine group. nih.govchemxyne.com

These modified properties are highly advantageous in several fields. In medicinal chemistry, fluorination is a widely used strategy to improve the efficacy and pharmacokinetic profiles of drug candidates. researchgate.net Enhanced metabolic stability can lead to a longer duration of action, while increased lipophilicity can improve absorption and distribution within the body. nih.govmdpi.com Furthermore, the altered electronic nature of the aromatic ring can lead to stronger binding affinities with biological targets such as enzymes and receptors. chemxyne.com Consequently, fluorinated anilines are integral building blocks in the synthesis of pharmaceuticals, including anticancer, antidepressant, and anti-inflammatory agents. chemxyne.commdpi.com In the realm of materials science, these compounds are precursors to high-performance polymers, liquid crystals, and other advanced materials, where the unique properties of fluorine contribute to thermal stability and specific electronic characteristics. nih.gov The electron-rich nature of aminoaromatic compounds makes them suitable for substitution reactions with electrophilic fluoroalkyl radicals, a key process in their synthesis. researchgate.net

Structural Characteristics of 2,6-Dimethyl-4-(perfluoropropan-2-yl)aniline within Hindered Anilines

This compound, also known as A-154420, possesses distinct structural features that place it within the category of sterically hindered anilines. The core of its structure is an aniline ring substituted at specific positions to modulate its reactivity and physical properties.

Key Structural Features:

Aniline Backbone: The fundamental structure is based on phenylamine (aniline).

Ortho-Substitution (Steric Hindrance): The presence of methyl groups at the 2 and 6 positions (ortho to the amino group) creates significant steric hindrance around the nitrogen atom. This "ortho effect" physically obstructs the lone pair of electrons on the nitrogen, making it less accessible for protonation or reaction with electrophiles. wikipedia.orgvedantu.com This steric shielding reduces the basicity of the aniline compared to its unhindered counterparts. quora.com When the amino group is protonated, the nitrogen atom's geometry changes, increasing steric repulsion between the ortho-methyl groups and the hydrogens on the newly formed anilinium ion, which destabilizes the conjugate acid. vedantu.com

Para-Substitution (Electronic Effect): At the 4-position (para to the amino group), a bulky and highly electron-withdrawing perfluoropropan-2-yl (heptafluoroisopropyl) group is attached. This group significantly influences the electronic properties of the aromatic ring. Its strong negative inductive effect withdraws electron density from the ring and, consequently, from the amino group, further reducing the basicity of the molecule.

Perfluoroalkyl Group: The perfluoropropan-2-yl moiety, with its multiple C-F bonds, imparts high lipophilicity and metabolic stability to the molecule. nih.gov

The combination of steric hindrance from the ortho-dimethyl groups and the powerful electron-withdrawing nature of the para-perfluoropropyl group makes this compound a weakly basic and chemically robust compound.

Chemical Properties of this compound
PropertyValue
CAS Number273735-43-6
Molecular FormulaC11H10F7N
Compound ClassFluorinated Hindered Aniline
Key Structural Features2,6-dimethyl (steric hindrance), 4-perfluoropropan-2-yl (electron-withdrawing)

Overview of Research Imperatives for this compound Analogues

The unique structural and chemical properties of this compound have spurred research into its analogues for various applications, primarily in agrochemicals and medicinal chemistry. The research imperatives are driven by the goal of optimizing biological activity through systematic structural modifications.

Agrochemical Research: A significant driver for synthesizing analogues is the development of new pesticides. For instance, related fluorinated aniline derivatives have shown potent insecticidal and fungicidal activities. researchgate.netnih.gov The synthesis of compounds like 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline highlights the exploration of different halogen and alkyl substitutions on the aniline ring to enhance insecticidal properties. Research into perfluoropropan-2-yl-based quinoline (B57606) derivatives, which uses substituted anilines as key intermediates, has yielded compounds with potent fungicidal activity against pathogens like Erysiphe graminis. researchgate.net The rationale is that the combination of steric bulk and fluoroalkyl groups can enhance the molecule's interaction with specific biological targets in pests and fungi, leading to improved efficacy.

Medicinal Chemistry: In drug discovery, analogues of hindered fluorinated anilines are investigated as building blocks for complex therapeutic agents. smolecule.com The introduction of fluorine is a well-established strategy to enhance drug properties, and the hindered aniline motif can provide a stable scaffold. acs.org Research has explored the synthesis of various substituted anilines as intermediates for potential anticancer agents. For example, 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline serves as a precursor in the synthesis of novel compounds for further biological evaluation.

Materials Science: The thermal and chemical stability conferred by the perfluoroalkyl groups makes these aniline analogues potential components for advanced materials. smolecule.com Their unique electronic properties are also of interest for creating specialized polymers or liquid crystals.

The overarching research imperative is to establish clear structure-activity relationships (SAR). By systematically varying the substituents on the aniline ring—exploring different alkyl groups, halogens, and other functionalities at the ortho and para positions—researchers aim to fine-tune the molecule's properties for specific, high-value applications.

Selected Analogues of this compound and Their Research Focus
Compound NameCAS NumberMolecular FormulaPrimary Research Application
2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline1207314-86-0C10H4BrF10NIntermediate for insecticides.
4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline1207314-85-9C10H5F10NIntermediate in pharmaceutical synthesis. bldpharm.com
2-Methyl-4-(perfluoropropan-2-yl)anilineNot AvailableC10H8F7NIntermediate for fungicides. researchgate.net
2,6-Dichloro-4-trifluoromethyl anilineNot AvailableC7H4Cl2F3NIntermediate for insecticides (e.g., Fipronil).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2,6-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F7N/c1-5-3-7(4-6(2)8(5)19)9(12,10(13,14)15)11(16,17)18/h3-4H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGNKVWIUWGEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F7N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20896341
Record name 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273735-43-6
Record name 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Reaction Mechanisms of 2,6 Dimethyl 4 Perfluoropropan 2 Yl Aniline Derivatives

Mechanistic Investigations of Perfluoroalkylation Processes

The introduction of perfluoroalkyl groups, such as the perfluoropropan-2-yl moiety, into aromatic systems like 2,6-dimethylaniline (B139824) is a pivotal transformation in modern synthetic chemistry. Mechanistic studies reveal that these processes often proceed through radical pathways, particularly when initiated by photoredox catalysis or thermal initiators.

The perfluoroalkylation of aniline (B41778) derivatives is frequently characterized by a radical aromatic substitution mechanism. The process is typically initiated by the generation of a perfluoroalkyl radical (R_F•) from a suitable precursor, such as a perfluoroalkyl iodide (R_F-I). researchgate.netconicet.gov.ar Various methods, including visible-light photocatalysis, thermal decomposition of azo compounds, or the use of initiators like benzoyl peroxide, can be employed to generate these highly electrophilic radicals. researchgate.netcdnsciencepub.comresearchgate.netorganic-chemistry.org

Once formed, the electrophilic perfluoroalkyl radical attacks the electron-rich aniline ring. researchgate.netresearchgate.net In the case of 2,6-dimethyl-4-(perfluoropropan-2-yl)aniline, further substitution would target the positions activated by the amino and methyl groups. The initial addition of the R_F• radical to the aromatic ring forms a resonance-stabilized cyclohexadienyl radical intermediate. conicet.gov.ar

The propagation of the reaction can follow several pathways. In many photocatalytic cycles, the cyclohexadienyl radical intermediate is oxidized to a corresponding carbocation (a Wheland intermediate). researchgate.netconicet.gov.ar This oxidation can be effected by the photocatalyst in a higher oxidation state or by another oxidizing agent in the system. conicet.gov.arconicet.gov.ar Subsequent deprotonation of this carbocation restores the aromaticity of the ring, yielding the final perfluoroalkylated product. conicet.gov.ar Alternatively, in some systems, a radical chain mechanism is operative, where the intermediate radical reacts with the perfluoroalkyl source to generate the product and another R_F• radical, which continues the chain. cdnsciencepub.com Quantum yield experiments can confirm the operation of such a radical chain process. acs.org

Table 1: Key Intermediates in Radical Aromatic Perfluoroalkylation

Intermediate Description Role in Mechanism
Perfluoroalkyl Radical (R_F•) A highly electrophilic radical species generated from a precursor like R_F-I. The key species that initiates the attack on the aniline ring.
Cyclohexadienyl Radical A resonance-stabilized radical formed by the addition of R_F• to the aromatic ring. The primary intermediate following the initial radical addition.

Catalysts and reagents play a crucial role in governing the efficiency and selectivity of perfluoroalkylation reactions. The choice of catalyst can dictate the position of substitution (regioselectivity) and, in the case of prochiral substrates, the stereochemical outcome (enantioselectivity).

Visible-light photoredox catalysis has emerged as a powerful tool, utilizing catalysts such as ruthenium or iridium polypyridyl complexes and organic dyes like Rose Bengal. researchgate.netconicet.gov.ar These catalysts can be fine-tuned to operate through either an oxidative or reductive quenching cycle, which, along with additives, affects reaction efficiency and selectivity. nih.gov For instance, the selection of a specific photocatalyst and base additive can favor perfluoroalkylation at the para-position of the aniline ring. conicet.gov.ar

Site-selectivity can also be achieved through other catalytic strategies. A molybdenum hexacarbonyl catalyst has been reported for the highly para-selective C–H perfluoroalkylation of aniline substrates. acs.org In this system, coordination of the molybdenum catalyst to the amide derivative of the aniline is believed to be the key factor in directing the substitution to the para position. acs.org

Enantioselectivity in perfluoroalkylation is a significant challenge. Chiral organocatalysts have been successfully employed for the asymmetric introduction of perfluoroalkyl groups. iciq.orgrsc.orgrsc.org For example, a chiral amine catalyst derived from cis-4-hydroxy-L-proline can form a dienamine with an α-branched enal. iciq.org This dienamine then forms a photoactive electron donor-acceptor (EDA) complex with a perfluoroalkyl iodide, which, upon irradiation, generates a perfluoroalkyl radical within a chiral environment, leading to high enantiocontrol in the final product. iciq.orgrsc.org

Table 2: Examples of Catalytic Systems for Controlled Perfluoroalkylation

Catalyst/Reagent System Type of Selectivity Mechanistic Feature Reference(s)
Ru(bpy)₃Cl₂ / Visible Light Regioselectivity Photocatalytic generation of R_F• radicals. conicet.gov.ar
Molybdenum Hexacarbonyl Regioselectivity (para) Coordination of catalyst to substrate directs substitution. acs.org

For example, theoretical calculations have been used to support proposed photocatalytic cycles by determining the feasibility of single electron transfer (SET) events between the excited photocatalyst and the perfluoroalkyl source. conicet.gov.ar By calculating the redox potentials of the involved species, researchers can predict whether a given catalyst is capable of reducing or oxidizing the reagent to generate the necessary radical intermediate.

Computational studies have also been instrumental in understanding selectivity. In the molybdenum-catalyzed para-selective perfluoroalkylation of anilides, DFT calculations revealed that the coordination of the catalyst to the amide functionality sterically blocks the ortho positions, thereby favoring attack at the para position. acs.org Such studies can quantify the energy barriers for substitution at different positions on the aromatic ring, providing a theoretical basis for the experimentally observed regioselectivity. These models can also be extended to predict the reactivity of different substrates and optimize reaction conditions for desired outcomes.

Nucleophilic and Electrophilic Reactivity of the Aniline Core

The aniline core of this compound possesses both nucleophilic and electrophilic character, which dictates its reactivity in non-radical transformations.

The primary site of nucleophilicity is the nitrogen atom of the amino group. The lone pair of electrons on the nitrogen can readily attack electrophiles. However, the nucleophilicity of the amino group is somewhat attenuated by the steric hindrance from the two ortho-methyl groups and the electron-withdrawing effect of the para-perfluoropropan-2-yl group. Nevertheless, it can undergo typical aniline reactions such as acylation, alkylation, and diazotization.

The aromatic ring itself exhibits electrophilic reactivity, particularly in the context of electrophilic aromatic substitution (S_EAr). The reactivity of the ring is governed by the combined electronic and steric effects of its substituents.

Amino Group (-NH₂): Strongly activating and ortho-, para-directing.

Methyl Groups (-CH₃): Activating and ortho-, para-directing.

Perfluoropropan-2-yl Group (-CF(CF₃)₂): Strongly deactivating due to its powerful electron-withdrawing inductive effect. It acts as a meta-director relative to its own position.

In this compound, the powerful activating influence of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it. However, the para position is already occupied by the perfluoropropyl group, and the two ortho positions (C3 and C5) are sterically hindered by the adjacent methyl groups. The methyl groups themselves direct to their ortho and para positions. The convergence of these directing effects makes the C3 and C5 positions the most likely sites for electrophilic attack, despite the steric hindrance. The strong deactivating nature of the perfluoroalkyl group makes harsh reaction conditions necessary for many electrophilic substitutions. For instance, nitration of similarly substituted 2,6-dihaloacetanilides has been shown to occur at the 3-position. researchgate.net

Structure-Reactivity Relationships in this compound Analogues

The reactivity of 4-(perfluoropropan-2-yl)aniline (B1277375) derivatives is highly dependent on the nature and position of other substituents on the aromatic ring. By comparing analogues of this compound, clear structure-reactivity relationships can be established.

The electronic nature of the substituents at the 2 and 6 positions significantly impacts the nucleophilicity of the aniline ring. Replacing the electron-donating methyl groups with electron-withdrawing groups, such as chlorine atoms in 2,6-Dichloro-4-(perfluoropropan-2-yl)aniline, drastically reduces the electron density of the aromatic ring. sigmaaldrich.com This decreased electron density deactivates the ring towards electrophilic attack and also lowers the basicity and nucleophilicity of the amino group.

Steric effects also play a critical role. The 2,6-dimethyl groups provide significant steric bulk around the amino group, which can hinder its participation in reactions requiring access to the nitrogen lone pair. This steric inhibition can be a determining factor in the feasibility of certain transformations.

Furthermore, the presence and position of other functional groups can enable specific reactivities. For example, in the analogue 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline, the bromine atom at the 2-position is a key functional handle. It can participate in nucleophilic substitution reactions or cross-coupling reactions, a reactivity not available to the parent 2,6-dimethyl compound. The bromine at this specific position is reported to be critical for the synthesis of certain benzamide-based insecticides, highlighting how a seemingly small structural change can dramatically alter the synthetic utility and subsequent biological activity of the molecule.

Table 3: Compound Names Mentioned

Compound Name
This compound
2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline
4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)-6-Bromoaniline
2,6-Dichloro-4-(perfluoropropan-2-yl)aniline
2,6-dichloro-3-nitroacetanilide
2,6-dichloroaniline
2-chloro-6-methylacetanilide
Mabuterol
tebufloquin
Lumiphenazine A
Triostin A
Bromonidine
Varenicline
quercetin
Trolox
melatonin
indole-3-carbinol
gallic acid

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of a compound in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms. For 2,6-dimethyl-4-(perfluoropropan-2-yl)aniline, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are essential for a complete structural assignment.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Purity Assessment

¹H NMR Spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. Due to the symmetrical nature of this compound, a relatively simple spectrum is predicted. Key expected signals include:

A singlet for the aromatic protons at the C3 and C5 positions.

A singlet for the six equivalent protons of the two methyl groups at the C2 and C6 positions. chemicalbook.com

A broad singlet corresponding to the two protons of the primary amine (-NH₂) group.

¹³C NMR Spectroscopy provides information about the carbon skeleton. The predicted spectrum would show distinct signals for each unique carbon environment, including:

Separate signals for the four distinct aromatic carbons (C1, C2/C6, C3/C5, and C4). chemicalbook.com

A signal for the methyl group carbons.

Signals for the carbons of the perfluoropropan-2-yl group, which would exhibit splitting due to coupling with fluorine atoms.

¹⁹F NMR Spectroscopy is particularly informative for fluorinated compounds. The perfluoropropan-2-yl group [-CF(CF₃)₂] has two distinct fluorine environments, which would lead to a characteristic pattern:

A septet for the single fluorine atom on the central carbon, split by the six equivalent fluorine atoms of the two -CF₃ groups.

A doublet for the six equivalent fluorine atoms of the -CF₃ groups, split by the single central fluorine atom. This pattern is a definitive signature of the perfluoropropan-2-yl (heptafluoroisopropyl) group.

Purity assessment is achieved by integrating the signals in the ¹H and ¹⁹F NMR spectra. The ratio of the integrals of signals corresponding to the compound versus those of impurities allows for quantitative determination of purity.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H ~6.8-7.2Singlet (s)Aromatic H (C3-H, C5-H)
~3.5-4.5Broad Singlet (br s)Amine H (-NH₂)
~2.1-2.3Singlet (s)Methyl H (-CH₃)
¹³C ~145SingletC1 (-C-NH₂)
~128SingletC2, C6 (-C-CH₃)
~125SingletC3, C5
~120 (complex)Multiplet (m)C4 (-C-CF(CF₃)₂)
~90 (complex)Multiplet (m)-CF(CF₃)₂
~120 (complex)Multiplet (m)-CF(CF₃)₂
~18Singlet-CH₃
¹⁹F -70 to -80Doublet (d)-CF(CF₃)₂
-180 to -190Septet (sept)-CF(CF₃)₂

Note: Chemical shifts are estimates based on analogous structures and general principles. Actual values may vary.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

For molecules with complex stereochemistry or conformational flexibility, advanced 2D NMR techniques are employed. While this compound is achiral and relatively rigid, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide valuable conformational data. researchgate.netresearchgate.net A NOESY experiment could confirm the spatial proximity between the ortho-methyl protons and the amine protons, as well as between the methyl protons and the adjacent aromatic protons. arxiv.org This helps to understand the preferred orientation of the substituents in solution. Other 2D techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively correlate proton signals with their directly attached carbon atoms, confirming the assignments made from 1D spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org

For this compound (C₁₂H₁₀F₇N), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion (M⁺).

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The analysis of these fragments provides corroborating evidence for the proposed structure. libretexts.orgyoutube.com Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃), resulting in an [M-15]⁺ peak.

Loss of a trifluoromethyl radical (•CF₃), a common fragmentation for perfluoroalkyl groups, leading to an [M-69]⁺ peak. nist.gov

Cleavage of the bond between the aromatic ring and the perfluoroalkyl substituent.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value (Predicted)Ion FormulaDescription
301[C₁₂H₁₀F₇N]⁺Molecular Ion (M⁺)
286[C₁₁H₇F₇N]⁺Loss of a methyl group (•CH₃)
232[C₁₁H₁₀FN]⁺Loss of a trifluoromethyl group (•CF₃)
132[C₉H₁₀N]⁺Fragment from cleavage of C-CF bond
121[C₈H₁₁N]⁺2,6-Dimethylaniline (B139824) fragment
69[CF₃]⁺Trifluoromethyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to molecular vibrations. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features.

The most prominent and diagnostic peaks would include:

N-H Stretching: Two distinct bands in the 3350-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

C-H Stretching: Absorptions between 2850-3100 cm⁻¹ corresponding to the aromatic and methyl C-H bonds.

C=C Stretching: Peaks in the 1500-1600 cm⁻¹ range, indicative of the aromatic ring.

N-H Bending: A band around 1600 cm⁻¹, associated with the scissoring vibration of the primary amine.

C-F Stretching: Very strong and broad absorption bands in the 1100-1300 cm⁻¹ region, which are a hallmark of perfluoroalkyl groups. chemicalbook.comchemicalbook.comnist.gov

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3350 - 3500N-H StretchPrimary Amine (-NH₂)
2850 - 3100C-H StretchAromatic & Methyl
~1600N-H BendPrimary Amine (-NH₂)
1500 - 1600C=C StretchAromatic Ring
1100 - 1300C-F StretchPerfluoroalkyl (-CF(CF₃)₂)

Chromatographic Methods for Separation and Quantification in Research Studies

Chromatographic techniques are essential for separating the target compound from reaction mixtures, byproducts, and impurities, as well as for quantifying its concentration in research samples. tandfonline.com

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds like substituted anilines. researchgate.netchem-agilent.com Using a capillary column (e.g., DB-5ms), the compound can be separated from other components. chem-agilent.com A flame ionization detector (FID) provides general quantification, while a nitrogen-phosphorus detector (NPD) offers enhanced selectivity for nitrogen-containing compounds. acs.org Coupling GC with a mass spectrometer (GC-MS) allows for both separation and definitive identification of the eluted peaks based on their mass spectra.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds. thermofisher.com For this compound, a reversed-phase HPLC method would likely be employed, using a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). tandfonline.comrsc.org Detection would typically be performed with a UV detector, as the aniline (B41778) ring possesses a strong chromophore that absorbs UV light. HPLC is instrumental in determining the purity of a sample by measuring the relative area of the main peak.

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, the precise positions of all atoms in the crystal lattice can be determined. cambridge.orgresearchgate.netacs.org

Should a suitable single crystal of this compound be grown, this technique would provide unambiguous confirmation of its molecular structure. It would yield precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal details about the packing of molecules in the solid state, including intermolecular interactions such as hydrogen bonding involving the amine group and potential fluorine-fluorine or fluorine-hydrogen interactions. While no crystal structure for this specific compound appears to be publicly available, X-ray crystallography remains the gold standard for solid-state structural determination. researchgate.net

Theoretical and Computational Chemistry Studies

Quantitative Structure-Property/Reactivity Relationships (QSPR/QSRR)

A thorough search of the scientific literature did not uncover any Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Reactivity Relationship (QSRR) studies involving 2,6-dimethyl-4-(perfluoropropan-2-yl)aniline. These types of studies establish correlations between the structural features of molecules and their physical properties or chemical reactivity, but no such models have been developed for this specific compound.

Advanced Applications in Chemical Science and Engineering

Role as Versatile Synthetic Intermediates and Building Blocks

2,6-Dimethyl-4-(perfluoropropan-2-yl)aniline serves as a valuable building block in organic synthesis. The amino group can undergo a wide range of chemical transformations, allowing for its incorporation into more complex molecular architectures. The presence of the sterically hindering methyl groups in the ortho positions can influence the reactivity of the amine and the conformational properties of the resulting molecules. The electron-withdrawing nature of the perfluoropropan-2-yl group also significantly impacts the electronic properties of the aromatic ring, which can be exploited in the design of new molecules with specific characteristics.

While detailed research findings on the specific synthetic applications of this compound are not extensively documented in publicly available literature, analogous fluorinated anilines are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. For instance, similar compounds are key precursors for insecticides. The unique substitution pattern of this compound suggests its potential utility in the synthesis of novel bioactive compounds and functional materials.

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Potential Reagents Potential Product Class
Acylation Acid chlorides, Anhydrides Amides
Alkylation Alkyl halides Secondary/Tertiary Amines
Diazotization Nitrous acid Diazonium salts (versatile intermediates)
Schiff Base Formation Aldehydes, Ketones Imines

Contributions to Materials Science

The incorporation of fluorine atoms into organic molecules can lead to materials with unique and desirable properties, such as high thermal stability, chemical resistance, and low surface energy. While specific research on the integration of this compound into materials is limited, the properties of analogous fluorinated compounds provide insights into its potential applications.

Fluorinated compounds are crucial components in modern liquid crystal displays (LCDs). The introduction of fluorine can modify key properties such as dielectric anisotropy, viscosity, and optical birefringence. Although direct studies involving this compound in liquid crystal formulations are not readily found, the general impact of perfluoroalkyl groups on liquid crystalline behavior is well-established. These groups can enhance mesophase stability and influence the electro-optical switching characteristics of the final liquid crystal mixture.

Fluorinated polyimides are a class of high-performance polymers known for their excellent thermal stability, low dielectric constants, and optical transparency. scielo.br These properties make them suitable for applications in microelectronics and aerospace. The synthesis of polyimides often involves the reaction of a diamine with a dianhydride. While there is no specific literature detailing the use of this compound in polyimide synthesis, its structure suggests it could be a candidate for creating novel fluorinated polyimides with tailored properties. The bulky perfluoropropan-2-yl group could potentially increase the free volume within the polymer matrix, leading to enhanced solubility and lower dielectric constants.

Table 2: Potential Properties of Polyimides Derived from this compound

Property Potential Influence of the Perfluoropropan-2-yl Group
Thermal Stability High
Dielectric Constant Low
Moisture Absorption Low
Optical Transparency Potentially high

Organic semiconductors are the active components in a range of optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The electronic properties of these materials can be fine-tuned through chemical modification. Fluorination is a common strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of organic semiconductors, which can improve charge injection and transport, as well as device stability. While there are no specific reports on the use of this compound in this context, its electron-deficient aromatic ring makes it a potential building block for novel organic electronic materials.

The low surface energy of fluorinated compounds makes them ideal for creating water- and oil-repellent surfaces. iglcoatings.com Fluoroalkylsilanes are commonly used to create hydrophobic and oleophobic coatings on a variety of substrates. iglcoatings.com While direct application of this compound as a surface treatment agent is not documented, it could potentially be chemically modified to incorporate a reactive group (e.g., a silane) that would allow it to be grafted onto surfaces, thereby imparting repellent properties.

Catalytic and Organocatalytic Applications

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral amines and their derivatives are a prominent class of organocatalysts. While there is no available research on the catalytic or organocatalytic applications of this compound, its structure contains a nucleophilic amino group and a chiral center could potentially be introduced, making it a candidate for further investigation in this area. The electronic and steric properties imparted by the dimethyl and perfluoropropyl substituents could influence the reactivity and selectivity of catalytic transformations.

Design of Chiral Ligands for Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Asymmetric synthesis, which favors the formation of one enantiomer over another, relies heavily on the use of chiral catalysts, often composed of a metal center and a chiral organic ligand. The structural features of this compound make it an intriguing candidate for incorporation into such ligands.

The design of effective chiral ligands hinges on the precise control of the steric and electronic environment around the catalytic metal center. The two methyl groups at the 2- and 6-positions of the aniline (B41778) ring provide significant steric bulk. When this aniline derivative is used to construct a ligand, these methyl groups can create a well-defined chiral pocket, restricting the possible orientations of a substrate as it approaches the metal center, thereby directing the stereochemical outcome of the reaction.

Furthermore, the heptafluoroisopropyl (B10858302) group at the 4-position exerts a strong electron-withdrawing effect. This electronic influence can modulate the properties of the ligand and the catalytic activity of the metal complex. For instance, in palladium-catalyzed asymmetric allylic amination, the electronic nature of the ligand is crucial for achieving high enantioselectivity. rsc.org Fluorinated groups on ligands can also enhance their solubility in specific non-polar or fluorous solvents and improve the catalyst's stability. While direct examples for this specific compound are not prevalent, related fluorinated anilines are utilized as components for chiral ligands, such as fluorinated BINAP derivatives, which are effective in asymmetric hydrogenation reactions. tantuchemicals.com The combination of steric hindrance from the dimethyl substitution and the electronic influence of the perfluorinated tail offers a strategic advantage in ligand design for achieving high levels of stereocontrol in asymmetric catalysis.

Feature of this compoundImplication for Chiral Ligand Design
2,6-Dimethyl Groups Provides steric hindrance, creating a defined chiral pocket around the metal center to control substrate approach.
4-(Perfluoropropan-2-yl) Group Exerts a strong electron-withdrawing effect, modulating the electronic properties and catalytic activity of the metal complex.
Aniline Moiety Serves as a versatile synthetic handle for building complex ligand backbones.
Overall Fluorination Can enhance catalyst stability and solubility in specific solvent systems (e.g., fluorous phases).

Role in Photoinduced Catalysis

Photoinduced catalysis, which utilizes light to drive chemical reactions, represents a sustainable and powerful approach in modern organic synthesis. Anilines, as electron-rich compounds, can play a significant role in these processes, often by participating in single-electron transfer (SET) events or by forming electron donor-acceptor (EDA) complexes. nih.gov

The electronic nature of this compound is complex; the aniline nitrogen and the two methyl groups are electron-donating, while the perfluoropropan-2-yl group is strongly electron-withdrawing. This duality could be exploited in photoinduced catalysis. The electron-rich aniline core can act as an electron donor upon photoexcitation, initiating a catalytic cycle. For example, in some systems, an excited-state photocatalyst can be reduced by an aniline, which is itself oxidized to a radical cation, to propagate a reaction. nih.gov

Conversely, the presence of the highly fluorinated alkyl group could facilitate the formation of an EDA complex. EDA complexes can form between an electron-rich molecule (the donor, such as the aniline) and an electron-poor molecule (the acceptor). Upon irradiation with light, these complexes can undergo excitation, leading to charge separation and the generation of radical intermediates that drive chemical transformations. nih.gov The specific substitution pattern of this compound would fine-tune its redox potential and its ability to engage in such photoinduced processes, offering a pathway to novel chemical reactivity.

Specialty Chemical Formulations

The incorporation of fluorinated moieties into organic molecules can impart unique and desirable properties, such as thermal stability, chemical resistance, and specific electronic characteristics. This makes fluorinated compounds like this compound valuable intermediates in the formulation of specialty chemicals.

Photoresists and Semiconductor Cleaning Agents: In the microelectronics industry, photoresists are light-sensitive materials used to create patterns on semiconductor wafers. The components of these formulations must have high purity, thermal stability, and specific solubility profiles. Fluorinated compounds are sometimes used in these applications. Similarly, specialized cleaning agents are required to remove residues during semiconductor manufacturing. The unique properties conferred by the perfluoropropan-2-yl group could make derivatives of this aniline suitable for such advanced material formulations. tantuchemicals.com

High-Performance Dyes: The color and stability of organic dyes are determined by their electronic structure and chemical stability. The strong electron-withdrawing perfluoropropan-2-yl group can significantly alter the absorption and emission properties of a chromophore. Incorporating this aniline into a dye structure can lead to substantial shifts in its color spectrum. Furthermore, fluorinated groups are known to enhance the stability of dyes against degradation by light (photostability) and heat, leading to improved color fastness and UV resistance, which is critical for applications in textiles and optoelectronic materials like Organic Light-Emitting Diodes (OLEDs). tantuchemicals.com

Application AreaRole of the this compound Structure
Photoresists Potential to improve thermal stability and solubility characteristics of the polymer matrix. tantuchemicals.com
Semiconductor Cleaning Agents Could be used to formulate specialized solvents or additives with tailored properties for surface treatment. tantuchemicals.com
High-Performance Dyes The perfluoropropyl group acts as a powerful electronic modulator to tune color and enhances photostability and UV resistance. tantuchemicals.com
Optoelectronic Materials (OLEDs) Can be used as a building block for hole transport layer materials or stable, high-performance emitters. tantuchemicals.com

Agrochemical Synthesis

The 4-(perfluoropropan-2-yl)aniline (B1277375) scaffold is a critical component in the design of modern agrochemicals, particularly insecticides and fungicides. The strong electron-withdrawing nature of the perfluorinated group is known to enhance the binding affinity of the molecule to its biological target, such as an enzyme or receptor in the pest, thereby increasing its potency. tantuchemicals.com

The synthesis of these agrochemicals often utilizes the aniline as a nucleophilic building block. The primary amine group (-NH₂) can be readily transformed into amides, ureas, or other functional groups to construct the final complex active ingredient. For instance, a key chemical pathway involves the acylation of the aniline with a substituted benzoyl chloride to form a benzamide (B126). This benzamide linkage is present in a number of potent insecticides.

A prominent example in this class is the insecticide Broflanilide, which contains a related structural core. The synthesis of such complex molecules often starts with a functionalized aniline. For instance, a common precursor is 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline, which serves as a key intermediate. Although not identical, this highlights the established importance of the 4-(perfluoropropan-2-yl)aniline unit in insecticidal discovery. The design principle involves using this aniline derivative as a foundational piece and then elaborating the structure to optimize biological activity, selectivity, and environmental profile. Similarly, novel quinoline (B57606) derivatives based on a perfluoropropan-2-yl moiety have been synthesized and shown to possess potent fungicidal activities. researchgate.net The 2,6-dimethyl substitution on the target compound would influence the molecule's conformation and metabolic stability, providing another lever for fine-tuning the properties of the resulting agrochemical.

Precursor/Related CompoundChemical Pathway ExampleAgrochemical Class
2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)anilineAcylation with a substituted benzoyl chloride to form an amide linkage. google.comInsecticide
4-(Perfluoropropan-2-yl)aniline derivativesReaction with diketene (B1670635) or similar reagents, followed by cyclization to form heterocyclic systems. researchgate.netFungicide
Substituted AnilinesModification to create neonicotinoid or acetolactate synthase (ALS) inhibitor analogues. tantuchemicals.comInsecticide / Herbicide

Q & A

Q. What are the primary synthetic routes for 2,6-Dimethyl-4-(perfluoropropan-2-yl)aniline?

The compound is synthesized via bromination of a precursor, 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline, using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at 60°C. This method achieves an 89% yield under optimized conditions . Key steps include controlled temperature, reagent stoichiometry, and solvent selection to minimize side reactions. Alternative routes involve nucleophilic substitution reactions, but steric hindrance around the amino group may require tailored catalysts .

Q. Which analytical techniques are suitable for characterizing this compound?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard for purity analysis due to the compound’s volatility and aromaticity . Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H-NMR) resolves structural features like methyl and trifluoromethyl groups, as evidenced by δ 2.31 ppm (6H, s) for methyl protons . Mass spectrometry (MS) confirms molecular weight (e.g., 329.14 g/mol for the parent compound) .

Q. What are the key applications of this compound in agrochemical research?

It serves as a critical intermediate in synthesizing meta-diamide insecticides like Broflanilide. Derivatives exhibit potent activity against Plutella xylostella (LC50_{50} = 0.0218 mg/L) by acting as noncompetitive GABA receptor antagonists . Its fluorinated groups enhance metabolic stability and binding affinity to target receptors .

Advanced Research Questions

Q. How do structural modifications of the aniline moiety influence bioactivity?

Substituting the amino group with electron-withdrawing moieties (e.g., 3-(N-cyclopropylmethyl)benzamido) improves insecticidal efficacy by enhancing steric and electronic interactions with GABA receptors. For example, cyclopropyl-containing derivatives achieve 100% mortality in Plutella xylostella at 1 mg/L . Conversely, bulky substituents may reduce solubility, necessitating formulation optimization .

Q. What challenges arise in quantifying environmental persistence of this compound?

Its low vapor pressure (<0.01 mmHg at 20°C) and hydrophobicity limit migration in soil, but perfluoroalkyl groups contribute to environmental persistence . Advanced oxidation processes (AOPs), such as Fenton’s reagent, degrade aniline derivatives via hydroxyl radical attack, though fluorinated byproducts may require secondary treatment .

Q. How can conflicting bioactivity data between analogs be resolved?

Discrepancies in LC50_{50} values often stem from variations in substituent electronegativity or steric effects. For instance, trifluoromethyl groups enhance receptor binding compared to bromine, but excessive fluorination may reduce bioavailability. Systematic structure-activity relationship (SAR) studies and molecular docking simulations are recommended to resolve contradictions .

Q. What methodologies optimize synthesis scalability while minimizing waste?

Single-step bromination using NBS in DMF reduces byproduct formation compared to multi-step routes . Solvent recovery systems (e.g., DMF distillation) and catalytic recycling (e.g., KI in acetonitrile) improve atom economy. Process intensification via flow chemistry could further enhance yield and sustainability .

Methodological Considerations

Q. How to address solubility limitations in analytical or formulation workflows?

The compound’s low solubility in polar solvents (e.g., water) necessitates use of chloroform or DMSO for HPLC sample preparation . For formulations, encapsulation in cyclodextrins or lipid nanoparticles improves aqueous dispersion without compromising stability .

Q. What experimental designs are critical for assessing environmental fate?

Soil column studies under varying pH and organic matter content model migration behavior. Pumping speed experiments (e.g., 0.5–2.0 mL/min) reveal that faster groundwater flow increases vertical dispersion but reduces adsorption in clay-rich layers . Isotopic labeling (e.g., deuterated analogs) tracks degradation pathways .

Q. How to validate computational models for receptor-ligand interactions?

Density functional theory (DFT) calculations predict binding energies of fluorinated substituents, but experimental validation via isothermal titration calorimetry (ITC) or X-ray crystallography is essential. For example, Broflanilide’s crystal structure confirms noncompetitive binding to GABA receptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.